An In-Depth Technical Guide to the Synthesis of N-(3-phenoxypropyl)prop-2-enamide
An In-Depth Technical Guide to the Synthesis of N-(3-phenoxypropyl)prop-2-enamide
This guide provides a comprehensive overview of the synthesis of N-(3-phenoxypropyl)prop-2-enamide, a molecule of interest for researchers and professionals in drug development and chemical synthesis. We will delve into a reliable two-step synthetic pathway, elucidating the underlying mechanisms, providing detailed experimental protocols, and offering insights into the characterization of the target compound and its key intermediate.
Introduction
N-(3-phenoxypropyl)prop-2-enamide belongs to the class of acrylamide derivatives, which are recognized for their diverse applications, including as monomers in polymer chemistry and as versatile intermediates in organic synthesis. The presence of both a phenoxy group and a reactive acrylamide moiety makes this compound a valuable building block for the synthesis of more complex molecules with potential biological activities. This guide will focus on a robust and accessible synthetic route, breaking down each step to ensure a thorough understanding for researchers at various levels of expertise.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of the target molecule, N-(3-phenoxypropyl)prop-2-enamide, suggests a straightforward disconnection at the amide bond. This leads to two key precursors: 3-phenoxypropan-1-amine and an acryloyl derivative, such as acryloyl chloride. The 3-phenoxypropan-1-amine intermediate can be further disconnected at the ether linkage, pointing towards phenol and a 3-aminopropanol derivative or a related three-carbon electrophile.
Based on this analysis, a two-step forward synthesis is proposed:
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Step 1: Williamson Ether Synthesis to construct the 3-phenoxypropan-1-amine intermediate.
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Step 2: N-Acylation of the resulting amine with acryloyl chloride to form the final N-(3-phenoxypropyl)prop-2-enamide.
This strategy is advantageous due to the high reliability and broad applicability of both the Williamson ether synthesis and N-acylation reactions.
Synthesis Pathway and Mechanism
Part 1: Synthesis of 3-Phenoxypropan-1-amine (Intermediate)
The formation of the ether linkage in 3-phenoxypropan-1-amine is efficiently achieved through the Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of a halide by a phenoxide ion.[1]
Reaction Scheme:
An alternative and more direct route involves the reaction of phenol with 3-chloropropan-1-amine in the presence of a base.
Mechanism of Williamson Ether Synthesis:
The reaction proceeds via a classic SN2 mechanism. First, a base (e.g., sodium hydroxide) deprotonates the phenol to form the more nucleophilic sodium phenoxide. This phenoxide then attacks the electrophilic carbon atom bearing the leaving group (e.g., chlorine) in the 3-halopropanol or 3-halopropan-1-amine, leading to the formation of the ether bond and the displacement of the halide ion.[2] For this SN2 reaction to be efficient, a primary alkyl halide is preferred to minimize competing elimination reactions.[1]
dot graph Williamson_Ether_Synthesis { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
Phenol [label="Phenol"]; Base [label="Base (e.g., NaOH)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Phenoxide [label="Sodium Phenoxide"]; AlkylHalide [label="3-Halo-propan-1-ol/amine"]; Intermediate [label="Transition State", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="3-Phenoxypropan-1-ol/amine"]; Byproduct [label="NaX"];
Phenol -> Phenoxide [label="Deprotonation"]; Base -> Phenoxide; Phenoxide -> Intermediate [label="SN2 Attack"]; AlkylHalide -> Intermediate; Intermediate -> Product; Intermediate -> Byproduct; } caption: "Williamson Ether Synthesis Mechanism"
Experimental Protocol: Synthesis of 3-Phenoxypropan-1-amine
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Materials:
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Phenol
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3-Chloropropan-1-amine hydrochloride
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Sodium hydroxide (NaOH)
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Dimethylformamide (DMF)
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Dichloromethane
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Water
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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-
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1.0 eq) and 3-chloropropylamine hydrochloride (1.2 eq) in DMF.
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Add sodium hydroxide (2.5 eq) portion-wise to the stirred solution.
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Heat the reaction mixture to 85-90°C and maintain for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
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Concentrate the filtrate under reduced pressure to remove the DMF.
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To the residue, add water and extract with dichloromethane (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude 3-phenoxypropan-1-amine. The product can be further purified by vacuum distillation or column chromatography on silica gel.
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Part 2: Synthesis of N-(3-phenoxypropyl)prop-2-enamide (Final Product)
The final step involves the formation of an amide bond between the primary amine of the intermediate and an acryloyl group. This is a nucleophilic acyl substitution reaction, which is typically rapid and high-yielding when using a reactive acylating agent like acryloyl chloride.[3]
Reaction Scheme:
Mechanism of N-Acylation:
The reaction proceeds through a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of 3-phenoxypropan-1-amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of acryloyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and eliminating the chloride ion as a leaving group. A base, such as triethylamine or pyridine, is used to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
dot graph N_Acylation_Mechanism { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
Amine [label="3-Phenoxypropan-1-amine"]; AcylChloride [label="Acryloyl Chloride"]; TetrahedralIntermediate [label="Tetrahedral Intermediate", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="N-(3-phenoxypropyl)prop-2-enamide"]; HCl [label="HCl"]; Base [label="Base (e.g., Et3N)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Salt [label="Et3N·HCl"];
Amine -> TetrahedralIntermediate [label="Nucleophilic Attack"]; AcylChloride -> TetrahedralIntermediate; TetrahedralIntermediate -> Product [label="Elimination of Cl-"]; TetrahedralIntermediate -> HCl; HCl -> Salt; Base -> Salt; } caption: "N-Acylation Mechanism"
Experimental Protocol: Synthesis of N-(3-phenoxypropyl)prop-2-enamide
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Materials:
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3-Phenoxypropan-1-amine
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Acryloyl chloride
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Triethylamine (Et₃N) or Pyridine
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
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Dissolve 3-phenoxypropan-1-amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Cool the mixture to 0°C in an ice bath.
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Slowly add a solution of acryloyl chloride (1.1 eq) in anhydrous dichloromethane dropwise to the stirred reaction mixture.
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Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
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Upon completion, quench the reaction by adding water.
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Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford N-(3-phenoxypropyl)prop-2-enamide as a pure solid.
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Characterization Data
Accurate characterization of the synthesized compounds is crucial for confirming their identity and purity. The following tables summarize the key identifiers and expected spectroscopic data for the intermediate and the final product.
Table 1: Properties of 3-Phenoxypropan-1-amine
| Property | Value | Reference |
| CAS Number | 7617-76-7 | [4][5] |
| Molecular Formula | C₉H₁₃NO | [5] |
| Molecular Weight | 151.21 g/mol | [5] |
| Appearance | Solid or semi-solid or lump or liquid | [4] |
Table 2: Spectroscopic Data for 3-Phenoxypropan-1-amine
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to aromatic protons (δ 6.8-7.3 ppm), an O-CH₂ group (triplet, ~δ 4.0 ppm), a central CH₂ group (multiplet, ~δ 2.0 ppm), an N-CH₂ group (triplet, ~δ 2.9 ppm), and an NH₂ group (broad singlet). |
| ¹³C NMR | Aromatic carbon signals (δ 114-160 ppm), an O-CH₂ carbon signal (~δ 68 ppm), a central CH₂ carbon signal (~δ 32 ppm), and an N-CH₂ carbon signal (~δ 40 ppm). |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 151. |
Table 3: Properties of N-(3-phenoxypropyl)prop-2-enamide
| Property | Value |
| Molecular Formula | C₁₂H₁₅NO₂ |
| Molecular Weight | 205.25 g/mol |
Table 4: Spectroscopic Data for N-(3-phenoxypropyl)prop-2-enamide
| Technique | Expected Data |
| ¹H NMR | Signals for aromatic protons (δ 6.8-7.3 ppm), vinylic protons of the acryloyl group (δ 5.6-6.3 ppm), an O-CH₂ group (triplet, ~δ 4.0 ppm), an N-CH₂ group (quartet, ~δ 3.5 ppm), a central CH₂ group (multiplet, ~δ 2.1 ppm), and an NH proton (broad triplet, ~δ 6.0-6.5 ppm). |
| ¹³C NMR | Aromatic carbon signals (δ 114-160 ppm), a carbonyl carbon signal (~δ 166 ppm), vinylic carbon signals (~δ 126 and 131 ppm), an O-CH₂ carbon signal (~δ 67 ppm), an N-CH₂ carbon signal (~δ 38 ppm), and a central CH₂ carbon signal (~δ 30 ppm). |
| Mass Spec (ESI) | [M+H]⁺ peak at m/z 206. |
Conclusion
The synthesis of N-(3-phenoxypropyl)prop-2-enamide can be reliably achieved through a two-step sequence involving a Williamson ether synthesis to form 3-phenoxypropan-1-amine, followed by N-acylation with acryloyl chloride. This guide provides a detailed framework for this synthesis, including mechanistic insights and practical experimental protocols. The provided characterization data will aid researchers in verifying the successful synthesis and purity of the target compound. This robust synthetic route offers a solid foundation for further exploration and application of N-(3-phenoxypropyl)prop-2-enamide in various scientific disciplines.
References
-
PPPA (drug) - Wikipedia. (2023, December 29). Retrieved March 26, 2026, from [Link]
-
3-Phenoxypropan-1-amine | 7617-76-7 | C9H13NO - Appchem. (n.d.). Retrieved March 26, 2026, from [Link]
-
3-Phenoxypropan-1-amine hydrochloride | 83708-39-8 | C9H14ClNO - Appchem. (n.d.). Retrieved March 26, 2026, from [Link]
-
(3-Phenoxypropyl)amine | C9H13NO | CID 418237 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved March 26, 2026, from [Link]
-
Williamson ether synthesis - Wikipedia. (2024, February 24). Retrieved March 26, 2026, from [Link]
- Phenoxypropylamines: Synthesis and Antiulcer Evaluation. (2011). Medicinal Chemistry Research, 20(8), 1247-1252.
- Process for preparation of phenoxypropanol amines. (2010).
-
3-Phenylpropylamine | C9H13N | CID 16259 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved March 26, 2026, from [Link]
-
UCSD/CCMS - Spectrum Library - GNPS. (2017, January 30). Retrieved March 26, 2026, from [Link]
-
The Williamson Ether Synthesis. (n.d.). Utah Tech University. Retrieved March 26, 2026, from [Link]
- N-Acylation Reactions of Amines. (2015). Comprehensive Organic Synthesis II, 6, 1-45.
- 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applic
- REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS UNDER SOLVENT-FREE CONDITIONS. (2014). International Journal of ChemTech Research, 6(5), 2849-2855.
-
(2E)-N-(4-Acetamidobutyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide | C16H22N2O4 | CID - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved March 26, 2026, from [Link]
- preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. (2004). Organic Syntheses, 81, 195.
-
NMR Spectroscopy :: 1H NMR Chemical Shifts. (2020, February 14). Organic Chemistry Data. Retrieved March 26, 2026, from [Link]
-
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved March 26, 2026, from [Link]
